![molecular formula C10H14N2O5 B080072 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 13091-56-0](/img/structure/B80072.png)
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleoside analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione has several potential applications in scientific research. One of its main uses is as a tool for studying DNA replication and repair mechanisms. It can be incorporated into DNA strands and used to probe the interactions between DNA and various proteins involved in these processes. It has also been used as a substrate for enzymes involved in DNA synthesis and repair, allowing for the identification and characterization of these enzymes.
Mécanisme D'action
The mechanism of action of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is based on its structural similarity to natural nucleosides. It can be incorporated into DNA strands during replication or repair, where it can interfere with the normal functioning of the DNA molecule. This can lead to the inhibition of DNA synthesis or repair, depending on the specific context.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione are dependent on the specific context in which it is used. In general, it can lead to the inhibition of DNA synthesis or repair, which can have a range of effects on cellular processes. It has been shown to have antiviral and anticancer properties, and has been used as a tool for studying the mechanisms of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is its structural similarity to natural nucleosides. This allows it to be incorporated into DNA strands and used as a tool for studying DNA replication and repair mechanisms. It also has potential applications as an antiviral or anticancer agent. However, its use in lab experiments is limited by its toxicity and potential for side effects. Careful consideration must be given to the concentration and duration of exposure to this compound.
Orientations Futures
There are several future directions for the study of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as an antiviral or anticancer agent, with a focus on identifying specific targets and mechanisms of action. Additionally, there is potential for the development of new tools and techniques for studying DNA replication and repair mechanisms using this compound.
Méthodes De Synthèse
The synthesis of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. The starting material is uracil, which undergoes a series of chemical reactions to form the final product. The process involves the protection of the hydroxyl groups, followed by the formation of the oxane ring and the introduction of the methyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Propriétés
Numéro CAS |
13091-56-0 |
|---|---|
Nom du produit |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(13)7(14)4-17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
ONILSPPLFMPZLF-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](CO2)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



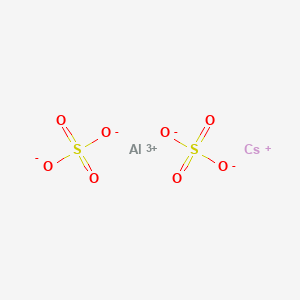
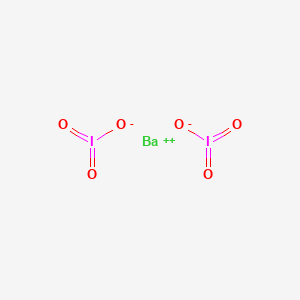
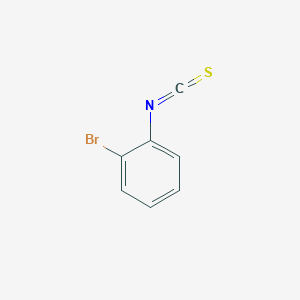
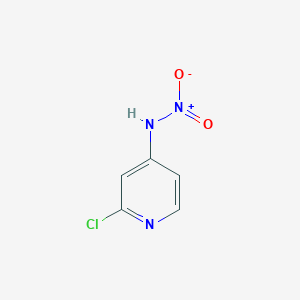
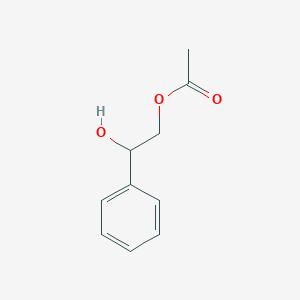
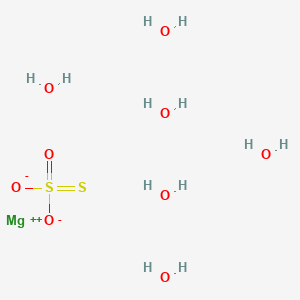
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
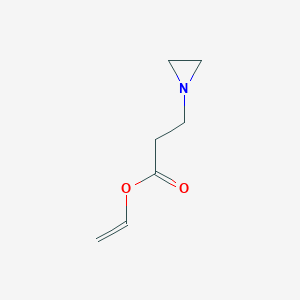
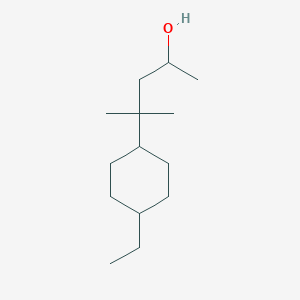
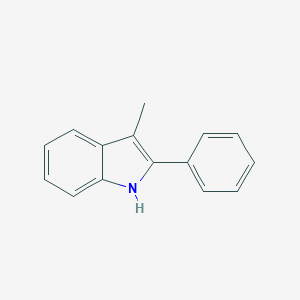
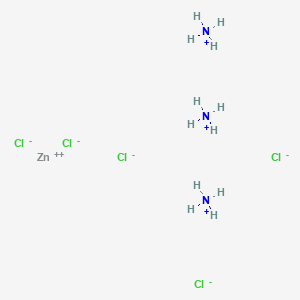
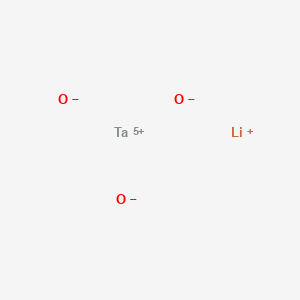
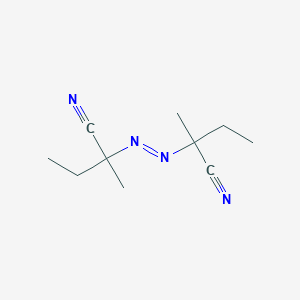
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)